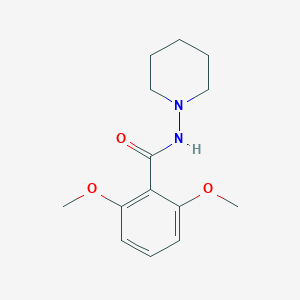
2,6-dimethoxy-N-piperidin-1-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethoxy-N-piperidin-1-ylbenzamide, also known as DMePB, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2,6-dimethoxy-N-piperidin-1-ylbenzamide is not fully understood. However, it has been proposed that it acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 2,6-dimethoxy-N-piperidin-1-ylbenzamide has also been found to activate the TRPA1 ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-piperidin-1-ylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2,6-dimethoxy-N-piperidin-1-ylbenzamide has also been found to have analgesic effects by modulating pain perception. Additionally, 2,6-dimethoxy-N-piperidin-1-ylbenzamide has been shown to have anticonvulsant properties by reducing neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,6-dimethoxy-N-piperidin-1-ylbenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 2,6-dimethoxy-N-piperidin-1-ylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2,6-dimethoxy-N-piperidin-1-ylbenzamide. One area of research could focus on its potential as a treatment for neurodegenerative disorders such as Parkinson's disease. Additionally, further studies could investigate the mechanisms underlying its anti-inflammatory and analgesic effects. Finally, research could also explore the potential use of 2,6-dimethoxy-N-piperidin-1-ylbenzamide in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
The synthesis of 2,6-dimethoxy-N-piperidin-1-ylbenzamide involves the reaction of 2,6-dimethoxybenzoyl chloride with piperidine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2,6-dimethoxy-N-piperidin-1-ylbenzamide.
Wissenschaftliche Forschungsanwendungen
2,6-dimethoxy-N-piperidin-1-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2,6-dimethoxy-N-piperidin-1-ylbenzamide has been investigated as a potential treatment for Parkinson's disease and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2,6-dimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-7-6-8-12(19-2)13(11)14(17)15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
FKNAUQVQPCVJRO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NN2CCCCC2 |
Kanonische SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-bromo-4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246000.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B246004.png)

![N-{3-[(3,4-dichlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246007.png)
![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)
![N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246009.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-nitro-2-furamide](/img/structure/B246011.png)
![3,5-dichloro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246013.png)
![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)
![3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B246018.png)
![2-(3-methylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246020.png)
![4-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246021.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B246022.png)